

An In-Depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Piperidine-1-carboximidamide
Hydroiodide*

Cat. No.: *B011807*

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on **Piperidine-1-carboximidamide Hydroiodide**. It delves into the molecule's fundamental properties, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Core Molecular Characteristics

Piperidine-1-carboximidamide Hydroiodide is a salt composed of the organic cation, piperidine-1-carboximidamide, and the iodide anion. The core structure features a piperidine ring, a common scaffold in medicinal chemistry, attached to a guanidinium group, a functional moiety known for its biological activity.

A definitive crystal structure analysis of the free base, Piperidine-1-carboximidamide, confirms its molecular formula as C₆H₁₃N₃[1]. The hydroiodide salt is formed by the protonation of the basic guanidinium group by hydroiodic acid.

Physicochemical Properties

A summary of the key physicochemical properties of **Piperidine-1-carboximidamide Hydroiodide** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C6H14IN3 (or C6H13N3·HI)	[2]
Molecular Weight	255.10 g/mol	[2][3]
CAS Number	102392-91-6	[2]
Appearance	Solid	[2]
Purity	Typically ≥95%	[2]

The molecular weight is a critical parameter for all experimental work, ensuring accurate molar concentrations for assays and stoichiometric calculations for synthesis. The CAS number provides a unique identifier for this specific chemical substance.

Structural Elucidation

The structure of the Piperidine-1-carboximidamide cation is characterized by a chair conformation of the piperidine ring[1]. The guanidinium group (CN3) exhibits partial double bond character in the C-N bonds, leading to a near-trigonal planar geometry. X-ray diffraction studies have provided precise bond lengths and angles, revealing a C=N double bond length of approximately 1.309 Å and C-N single bond lengths around 1.364 Å and 1.377 Å[1].

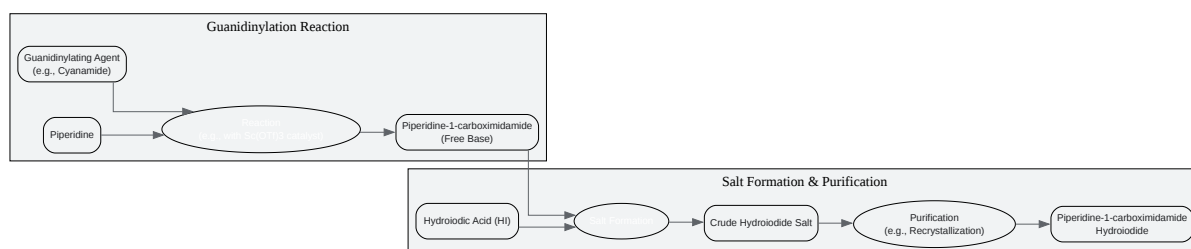
Caption: 2D representation of **Piperidine-1-carboximidamide Hydroiodide**.

Synthesis and Manufacturing

The synthesis of guanidines is a well-established area of organic chemistry. The preparation of Piperidine-1-carboximidamide can be achieved through the guanidinylation of piperidine. A common and direct method involves the reaction of a secondary amine, such as piperidine, with cyanamide[4][5].

General Synthetic Workflow

A generalized workflow for the synthesis of **Piperidine-1-carboximidamide Hydroiodide** is depicted below. This process typically involves two main stages: the formation of the free base followed by salt formation.



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Caption: Generalized workflow for the synthesis of **Piperidine-1-carboximidamide Hydroiodide**.

Experimental Protocol: Catalytic Guanidinylation

This protocol is adapted from a modern, efficient method for the guanylation of amines using a scandium(III) triflate catalyst in an aqueous medium[3][4].

Materials:

- Piperidine
- Cyanamide
- Scandium(III) triflate (Sc(OTf)₃)
- Deionized Water
- Hydroiodic Acid (HI)

- Diethyl ether (or other suitable anti-solvent)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in deionized water.
- **Addition of Reagents:** To the stirred solution, add cyanamide (1.1-1.5 eq) followed by a catalytic amount of scandium(III) triflate (e.g., 5-10 mol%).
- **Reaction:** Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup (Free Base):** Upon completion, cool the reaction mixture to room temperature. The aqueous solution containing the free base can be used directly for the next step or extracted with an appropriate organic solvent after basification.
- **Salt Formation:** To the aqueous or organic solution of the free base, slowly add a stoichiometric amount of hydroiodic acid with cooling.
- **Precipitation and Isolation:** The hydroiodide salt will precipitate out of the solution. The precipitation can be enhanced by the addition of an anti-solvent like diethyl ether.
- **Purification:** Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the protons of the guanidinium group. The integration of these signals should correspond to the number of protons in the molecule.
- ^{13}C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The carbon of the guanidinium group will have a characteristic chemical shift.
- Advanced NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the overall structure[6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and conformation[1].

Applications in Research and Drug Development

While specific applications for **Piperidine-1-carboximidamide Hydroiodide** are not extensively documented in publicly available literature, its structural components—the piperidine ring and the guanidinium group—are prevalent in a wide range of biologically active molecules. This suggests a strong potential for its use as a building block or lead compound in drug discovery.

The Piperidine Scaffold

The piperidine nucleus is a key structural motif in numerous pharmaceuticals[7]. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Piperidine derivatives have been explored for a vast array of therapeutic targets, including but not limited to:

- Anticancer agents

- Antiviral therapies
- Antimalarial drugs
- Central nervous system (CNS) active compounds[8]

The Guanidinium Group

The guanidinium group, most notably found in the amino acid arginine, is crucial for many biological interactions. Its ability to form strong hydrogen bonds and exist as a protonated cation at physiological pH allows it to interact with negatively charged residues in proteins and nucleic acids. Guanidine-containing compounds have been investigated for various therapeutic applications, including:

- Antifungal agents[9]
- Enzyme inhibitors
- Antimicrobial compounds

Potential Research Directions

Given its structure, **Piperidine-1-carboximidamide Hydroiodide** could be a valuable starting point for the synthesis of compound libraries for screening against various biological targets. Researchers could explore its potential in areas such as:

- Development of novel enzyme inhibitors: The guanidinium group can mimic the side chain of arginine, making it a candidate for inhibiting enzymes that recognize this residue.
- Antimicrobial drug discovery: The combination of a lipophilic piperidine ring and a cationic guanidinium group could lead to compounds with membrane-disrupting antimicrobial activity.
- CNS drug development: The piperidine scaffold is a well-established framework for CNS-active drugs, and the addition of the guanidinium group could modulate receptor binding and activity.

Safety and Handling

As with all chemical reagents, **Piperidine-1-carboximidamide Hydroiodide** should be handled with appropriate safety precautions in a well-ventilated laboratory. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

Piperidine-1-carboximidamide Hydroiodide is a molecule with significant potential in the fields of synthetic chemistry and drug discovery. Its well-defined structure, accessible synthesis, and the proven biological relevance of its constituent moieties make it an attractive compound for further investigation. This guide provides a foundational understanding of its core properties and methodologies, intended to empower researchers in their scientific pursuits.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011807#piperidine-1-carboximidamide-hydroiodide-molecular-weight]

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